

Technical Support Center: Understanding JNJ-38877605 Species-Specific Renal Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the c-Met inhibitor **JNJ-38877605**. The content addresses the well-documented species-specific renal toxicity associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-38877605**?

A1: **JNJ-38877605** is an orally bioavailable, potent, and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.^{[1][2]} The c-Met pathway is implicated in cancer cell survival, invasiveness, and tumor angiogenesis, making it a target for anticancer therapies.^{[2][3]}

Q2: What is the primary toxicity associated with **JNJ-38877605**?

A2: The primary toxicity observed with **JNJ-38877605** is renal toxicity, which was identified during a first-in-human Phase I clinical trial.^{[1][3][4]} This toxicity manifested as mild but recurrent renal issues in nearly all patients, even at sub-therapeutic doses.^{[1][3][4]}

Q3: Why was this renal toxicity not detected in initial preclinical studies?

A3: The renal toxicity of **JNJ-38877605** is species-specific.^{[1][3][4]} Initial preclinical safety studies were conducted in rats and dogs, species that do not exhibit this renal toxicity.^{[1][3][4]}
^[5]

Q4: What is the mechanism of **JNJ-38877605**-induced renal toxicity?

A4: The renal toxicity is not due to direct inhibition of c-Met but is caused by the formation of insoluble metabolites.[1][3][4] **JNJ-38877605** is metabolized by the enzyme aldehyde oxidase (AO), which is highly active in humans and rabbits but has low activity in rats and dogs.[1][3][6] This metabolic process generates insoluble metabolites (specifically M1/3 and M5/6) that precipitate and form crystals within the renal tubules, leading to obstructive nephropathy, degenerative changes, and inflammation.[3][4][5]

Q5: Which animal model is appropriate for studying the renal toxicity of **JNJ-38877605**?

A5: The rabbit is the most suitable toxicology model for recapitulating the human renal toxicity of **JNJ-38877605**. [1][3][4] This is due to the similar aldehyde oxidase-mediated metabolic profile that leads to the formation of the specific insoluble metabolite M10, which was observed in both humans and rabbits.[1][3][4]

Q6: What are the key pathological findings in the kidneys of affected species?

A6: Histopathological evaluation of rabbit kidneys after administration of **JNJ-38877605** revealed renal crystal formation, extensive and prominent degeneration, inflammation, congestion, fibrosis, and regeneration.[3][4][5] Granular and acicular clefts, sometimes surrounded by giant cells, were also observed in the corticotubules.[4]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
No renal toxicity observed in rat or dog models.	These species lack the specific aldehyde oxidase activity required to produce the insoluble toxic metabolites of JNJ-38877605.[1][3][4]	This is an expected finding. For renal toxicity studies of this compound, use a relevant species such as the rabbit.[1][3]
High variability in renal toxicity markers in rabbit studies.	Factors such as hydration status, urinary pH, and individual differences in metabolism can influence the rate of crystal formation.	Ensure consistent and adequate hydration of study animals. Monitor and control urinary pH if possible. Increase the number of animals per group to account for individual variability.
Difficulty in identifying crystals in urine samples.	The insoluble metabolites may precipitate within the renal tubules and may not be readily excreted in the urine in early stages.	Rely on a combination of markers for renal injury, including serum creatinine, BUN, and histopathological analysis of kidney tissue.[5] Consider specialized imaging techniques for crystal detection in tissue.
Inconsistent pharmacokinetic/pharmacodynamic (PK/PD) correlation with renal toxicity.	The toxicity is driven by metabolite accumulation, not the parent drug concentration. The relationship between the parent drug's plasma concentration and the extent of crystal deposition in the kidney may not be linear.	Measure the concentrations of the specific insoluble metabolites (M1/3, M5/6, M10) in plasma and kidney tissue.[3][4] Correlate metabolite levels with markers of renal damage.

Data Presentation

Table 1: Species-Specific Metabolism and Toxicity of **JNJ-38877605**

Species	Aldehyde Oxidase Activity	Formation of Insoluble Metabolites (M1/3, M5/6, M10)	Observed Renal Toxicity
Human	High	Yes[3][4]	Yes[1][3][4]
Rabbit	High	Yes[1][3][4]	Yes[1][3][4]
Rat	Low/Negligible	No[1][3][5]	No[1][3][4][5]
Dog	Low/Negligible	No[1][3][5]	No[1][3][4][5]

Table 2: Summary of Renal Effects in Rabbits Administered **JNJ-38877605** for One Month

Finding	Observation
Kidney Weight	Increased[4]
Appearance	Pale[4]
Histopathology	Extensive degeneration, inflammation, congestion, fibrosis, regeneration, granular and acicular clefts with giant cells[3][4]
Biomarkers	Changes in creatinine clearance and other chemistry parameters[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of **JNJ-38877605**-Induced Renal Toxicity in Rabbits

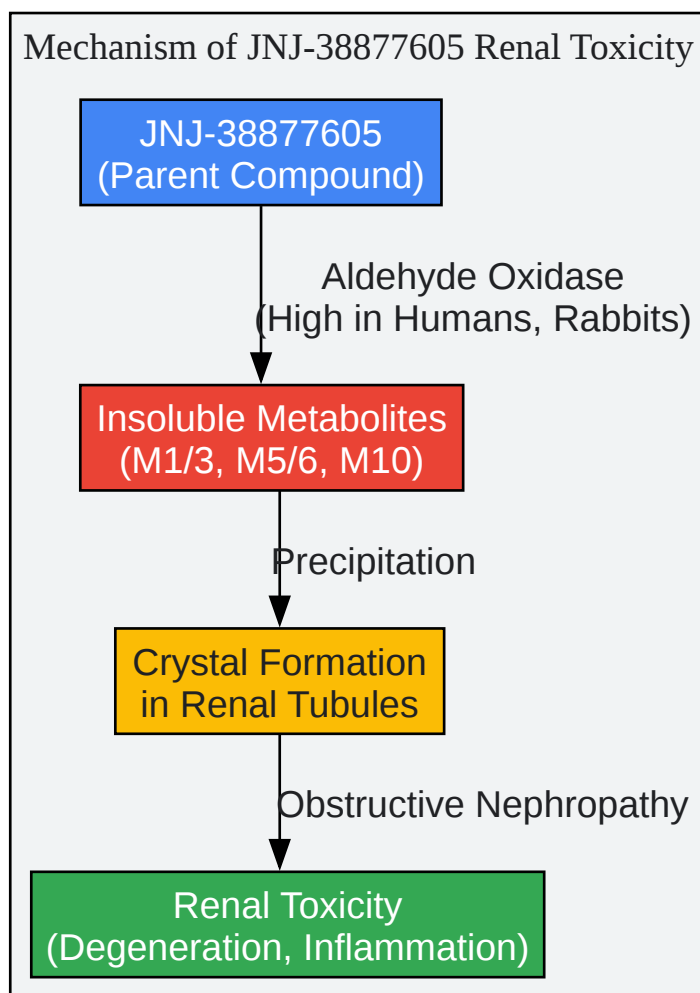
- Animal Model: New Zealand White rabbits.
- Drug Administration: Oral administration of **JNJ-38877605**. Dosing can be daily or on alternative schedules.
- Dose Groups: Include a vehicle control group and at least three dose levels of **JNJ-38877605**.

- Monitoring:
 - Clinical Observations: Daily monitoring for any signs of distress or changes in behavior.
 - Body Weight: Measure at least twice weekly.
 - Renal Function Markers: Collect blood samples at baseline and regular intervals to measure serum creatinine and blood urea nitrogen (BUN). Collect urine for urinalysis, including measurement of urinary crystals and biomarkers like KIM-1, clusterin, and TFF-3.^[7]
- Pharmacokinetics: Collect blood samples at various time points after dosing to determine the plasma concentrations of **JNJ-38877605** and its metabolites (M1/3, M5/6, M10).
- Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect kidneys, weigh them, and fix them in 10% neutral buffered formalin. Process tissues for histopathological examination, specifically looking for crystal deposition, tubular degeneration, inflammation, and other signs of nephropathy.

Protocol 2: In Vitro Metabolism Assay to Determine Species-Specific Metabolite Formation

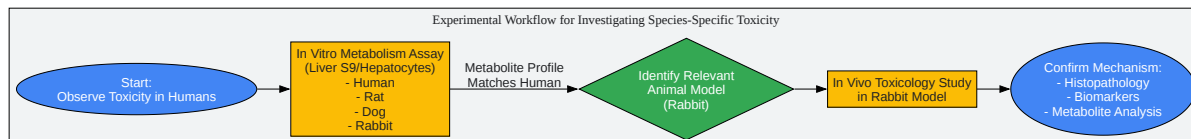
- Test System: Liver S9 fractions or hepatocytes from different species (human, rabbit, rat, dog).
- Incubation: Incubate **JNJ-38877605** with the liver S9 fractions or hepatocytes in a suitable buffer system.
- Metabolite Identification: After incubation, stop the reaction and analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of metabolites M1/3, M5/6, and M10.
- Data Analysis: Compare the metabolite profiles across the different species to confirm the species-specific activity of aldehyde oxidase in metabolizing **JNJ-38877605** to its insoluble metabolites.

Visualizations



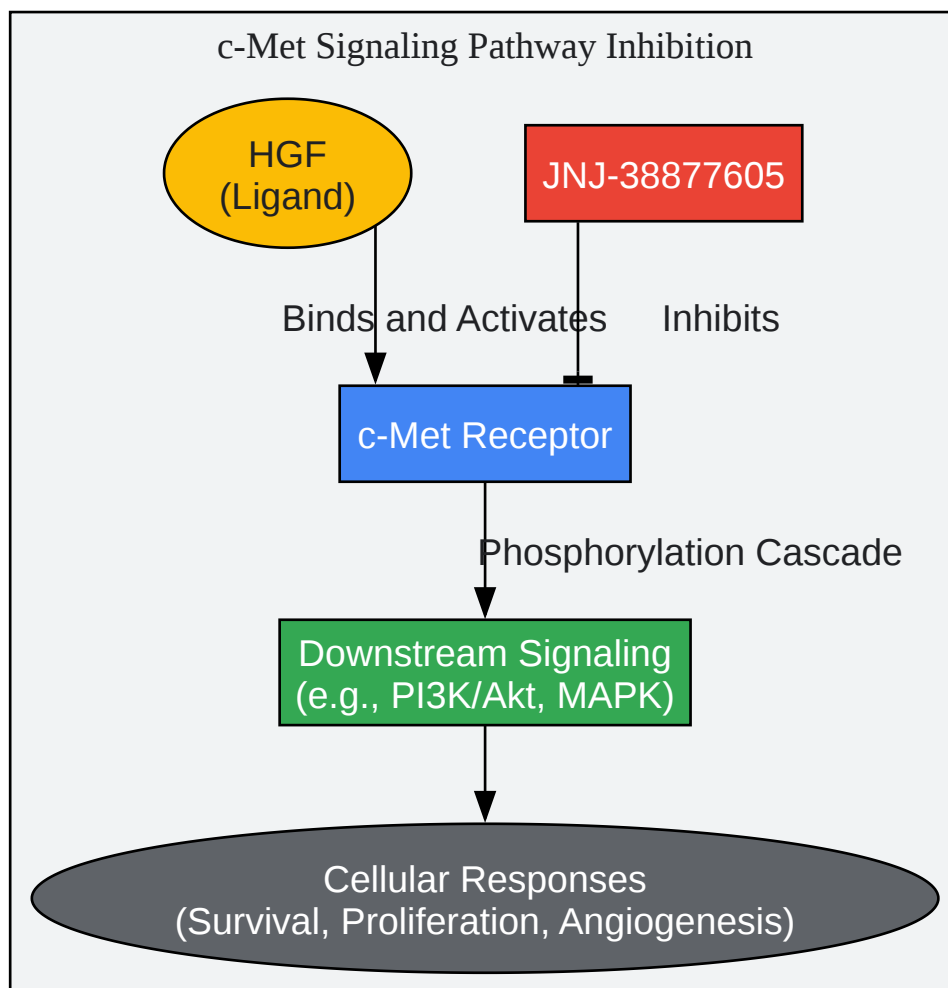
[Click to download full resolution via product page](#)

Caption: Mechanism of **JNJ-38877605**-induced renal toxicity.



[Click to download full resolution via product page](#)

Caption: Workflow for investigating species-specific renal toxicity.



[Click to download full resolution via product page](#)

Caption: **JNJ-38877605** inhibits the c-Met signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Understanding JNJ-38877605 Species-Specific Renal Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612286#understanding-jnj-38877605-species-specific-renal-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com